5,7,8-Trichloroquinolin-6-ol
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Overview
Description
5,7,8-Trichloroquinolin-6-ol: is a chemical compound with the molecular formula C9H4Cl3NO and a molecular weight of 248.49 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of three chlorine atoms at positions 5, 7, and 8, and a hydroxyl group at position 6 on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7,8-Trichloroquinolin-6-ol typically involves the chlorination of quinolin-6-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like chloroform or carbon tetrachloride .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,7,8-Trichloroquinolin-6-ol can undergo oxidation reactions to form quinolin-6-one derivatives.
Reduction: Reduction reactions can convert the compound into various hydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinolin-6-one derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5,7,8-Trichloroquinolin-6-ol is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has shown potential in biological applications due to its antimicrobial and antifungal properties. It is being investigated for its efficacy against certain bacterial and fungal infections .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 5,7,8-Trichloroquinolin-6-ol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and proteins within the microbial cells, resulting in their inactivation and subsequent cell death .
Comparison with Similar Compounds
5,7-Dichloroquinolin-8-ol: This compound has two chlorine atoms at positions 5 and 7 and a hydroxyl group at position 8.
5-Chloroquinolin-8-ol: This compound has a single chlorine atom at position 5 and a hydroxyl group at position 8.
Uniqueness: 5,7,8-Trichloroquinolin-6-ol is unique due to the presence of three chlorine atoms, which enhances its reactivity and potential biological activity compared to its less chlorinated counterparts. The additional chlorine atoms may contribute to increased lipophilicity and improved membrane permeability, making it a more effective antimicrobial agent .
Properties
CAS No. |
5423-56-3 |
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Molecular Formula |
C9H4Cl3NO |
Molecular Weight |
248.5 g/mol |
IUPAC Name |
5,7,8-trichloroquinolin-6-ol |
InChI |
InChI=1S/C9H4Cl3NO/c10-5-4-2-1-3-13-8(4)6(11)7(12)9(5)14/h1-3,14H |
InChI Key |
NAFWQMIYDYUBIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C(=C2Cl)O)Cl)Cl)N=C1 |
Origin of Product |
United States |
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